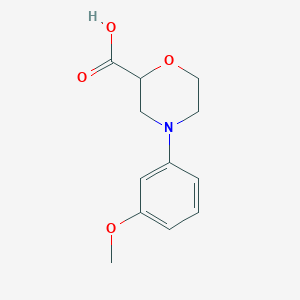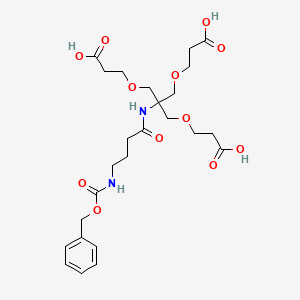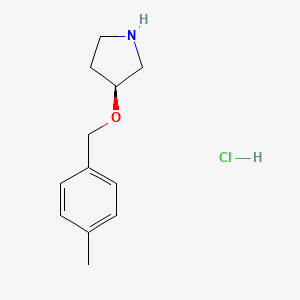
Methyl 4-acetyl-3-fluorobenzoate
Übersicht
Beschreibung
“Methyl 4-acetyl-3-fluorobenzoate” is a chemical compound with the molecular formula C10H9FO3 and a molecular weight of 196.18 . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 . The exact molecular structure is not available in the searched resources.Physical and Chemical Properties Analysis
“this compound” is a solid in physical form . The compound “Methyl 4-fluorobenzoate” has a boiling point of 90-92 °C/20 mmHg and a density of 1.192 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Methyl 4-acetyl-3-fluorobenzoate is involved in the synthesis of various compounds with biological activity. For instance, it contributes to the creation of hydrazide–hydrazones and 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, which have been studied for their antifungal, anti-inflammatory, cytotoxic, and antioxidant activities in mammalian cells (Koçyiğit-Kaymakçıoğlu et al., 2012).
Antimicrobial Activity
Research has also highlighted its role in developing compounds with potential antimicrobial properties. For example, some hydrazones derived from 4-fluorobenzoic acid hydrazide exhibit significant antimicrobial activities against various bacterial and fungal pathogens (Rollas et al., 2002).
Neuroprotective Effects
In the field of neurology, derivatives of this compound, such as methyl 3,4-dihydroxybenzoate, have been studied for their neuroprotective effects against oxidative damage in human neuroblastoma cells, highlighting their potential in neuroprotective therapy (Cai et al., 2016).
Biodegradation and Environmental Studies
The compound also plays a role in environmental studies, such as its use in understanding the biodegradation processes of phenolic compounds in anaerobic conditions (Londry & Fedorak, 1993).
Chemical Analysis and Synthetic Applications
This compound is used in synthetic chemistry for various purposes, including the synthesis of fluorescent sensors for metal ion detection, showcasing its application in chemical analysis and material science (Ye et al., 2014).
Safety and Hazards
The safety data sheet for “Methyl 4-acetyl-3-fluorobenzoate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Methyl 4-acetyl-3-fluorobenzoate is a complex organic compound. Similar fluorinated compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
Fluorinated compounds often exert their effects through mechanisms such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of target molecules, potentially altering cellular processes.
Biochemical Pathways
For instance, some fluorinated compounds are known to be involved in the microbial degradation of drugs, impacting various biochemical pathways
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially enhance certain properties of the compound, such as its metabolic stability and lipophilicity , which could impact its bioavailability.
Result of Action
Fluorinated compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets
Biochemische Analyse
Biochemical Properties
Methyl 4-acetyl-3-fluorobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor . This interaction is crucial as it can influence the breakdown of neurotransmitters, thereby affecting nerve signal transmission. Additionally, the compound’s fluorine atom can participate in hydrogen bonding and other non-covalent interactions with proteins, potentially altering their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving acetylcholine . By inhibiting acetylcholinesterase, the compound can increase acetylcholine levels, leading to enhanced signal transmission in cholinergic neurons. This can affect gene expression and cellular metabolism, potentially leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition is facilitated by the compound’s acetyl group, which interacts with the enzyme’s catalytic triad, and the fluorine atom, which enhances binding affinity through hydrogen bonding . These interactions result in prolonged acetylcholine signaling and altered neuronal activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to the compound in in vitro studies has shown sustained inhibition of acetylcholinesterase activity, leading to prolonged changes in cellular function . In vivo studies have also indicated potential long-term effects on neuronal signaling and behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels . At higher doses, it can lead to toxicity, manifesting as symptoms such as muscle weakness, respiratory distress, and convulsions . These adverse effects are likely due to excessive inhibition of acetylcholinesterase, resulting in overstimulation of cholinergic pathways.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its degradation and detoxification . The compound is metabolized by enzymes such as cytochrome P450, which facilitate its breakdown into less toxic metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its overall impact on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with transport proteins that facilitate its movement . The compound’s distribution is influenced by its binding to plasma proteins, which can affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target proteins . Post-translational modifications, such as acetylation, can influence its targeting to specific cellular compartments, thereby modulating its biochemical effects .
Eigenschaften
IUPAC Name |
methyl 4-acetyl-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYMDXUYSNUJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide](/img/structure/B1399351.png)





![2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1399360.png)




